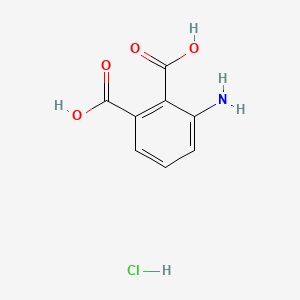

3-Aminophthalic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127008. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-aminophthalic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.ClH/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZAVEORKXFUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064514 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Acros Organics MSDS] | |

| Record name | 3-Aminophthalic acid hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6946-22-1 | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6946-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophthalic acid hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminophthalic acid hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminophthalic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminophthalic Acid Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-aminophthalic acid hydrochloride, a key chemical compound with significant applications in research and development. From its fundamental physicochemical properties to its critical role in chemiluminescent reactions and as a synthetic building block, this document offers field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Understanding the Core Significance

This compound (CAS RN: 6946-22-1) is the hydrochloride salt of 3-aminophthalic acid.[1][2] While 3-aminophthalic acid itself is noteworthy as the light-emitting product in the famed luminol chemiluminescence reaction, its hydrochloride form offers enhanced stability, making it a more practical compound for storage and handling in laboratory and industrial settings.[3] This guide will delve into the essential characteristics of the hydrochloride salt, exploring the causality behind its utility in various scientific domains.

The molecule's structure, featuring an aromatic ring substituted with two carboxylic acid groups and an amino group, provides it with a versatile reactivity profile.[4] This functionality is central to its application as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[4][5] For instance, it serves as a reactant in the preparation of local anesthetics.[4][5][]

Core Physicochemical and Safety Properties

A thorough understanding of a compound's properties is foundational to its effective and safe application. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Synonyms | 3-Amino-1,2-benzenedicarboxylic acid hydrochloride | [1][7] |

| CAS Number | 6946-22-1 | [1][5] |

| Molecular Formula | C₈H₈ClNO₄ | [] |

| Molecular Weight | 217.61 g/mol | [][7] |

| Appearance | White to off-white or yellow-beige crystalline powder/solid | [1][2][][8] |

| Melting Point | 182-185 °C | [][7] |

| Boiling Point | 436.4 °C at 760 mmHg | [2][] |

| Solubility | Soluble in water and slightly soluble in DMSO and methanol | [][7] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container | [1][9] |

Safety and Handling Insights

As a Senior Application Scientist, I cannot overstate the importance of proper handling protocols. This compound is known to cause skin, eye, and respiratory irritation.[1][9] Therefore, the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation of the powder.[1][9]

Emergency Procedures:

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][9]

-

Ingestion: If the individual is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting.[1]

In all cases of exposure, it is crucial to seek medical attention.[1]

The Chemistry of Light: Role in Chemiluminescence

The most widely recognized application of 3-aminophthalic acid is its role as the emitter in the luminol chemiluminescence reaction.[10] This reaction is a cornerstone of forensic science for the detection of trace amounts of blood.[4]

The process begins with luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) in an alkaline solution. In the presence of an oxidizing agent like hydrogen peroxide and a catalyst, often the iron in hemoglobin, luminol is oxidized.[4][10] This reaction leads to the formation of an unstable peroxide intermediate which then decomposes, losing nitrogen gas and producing 3-aminophthalic acid in an electronically excited state. As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of blue light (emission maximum at approximately 425 nm).[4][11]

Interestingly, studies have shown that the 3-aminophthalic acid anion itself can produce chemiluminescence in the presence of hydrogen peroxide and a cobalt(II) catalyst, exhibiting a lower background signal compared to the luminol reaction.[11][12]

Experimental Workflow: Luminol Chemiluminescence for Blood Detection

The following diagram illustrates the typical workflow for using a luminol solution to detect latent blood stains.

Caption: Workflow for forensic blood detection using luminol.

Synthesis of this compound

The hydrochloride salt is typically synthesized from 3-nitrophthalic acid via a reduction of the nitro group, followed by the addition of hydrochloric acid.[4][5] This method is advantageous as it produces a more stable product.[3]

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on common synthetic routes.[3][5]

-

Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent such as ethanol in an autoclave.[5]

-

Inert Atmosphere: Purge the autoclave with nitrogen gas to remove air and create an inert atmosphere.[3][4]

-

Catalytic Hydrogenation: Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.[5] Pressurize the autoclave with hydrogen gas and maintain the pressure while stirring at room temperature. The reaction is typically carried out for several hours.[5]

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen. Filter the reaction mixture to remove the catalyst.[5]

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.[5]

-

Salt Formation: Cool the residue and slowly add concentrated hydrochloric acid with continuous stirring. This will precipitate the this compound.[5]

-

Isolation and Drying: Isolate the precipitated solid by filtration, wash with a suitable solvent like acetonitrile, and dry under a vacuum at a moderate temperature (e.g., 45-50 °C) to obtain the final product.[5]

The following diagram outlines the key stages in the synthesis of this compound from 3-nitrophthalic acid.

Caption: Synthesis workflow of this compound.

Broader Applications in Research and Development

Beyond its role in chemiluminescence, this compound is a valuable intermediate in organic synthesis.[2] Its functional groups—the amino group and two carboxylic acid groups—allow for a variety of chemical transformations, making it a useful building block for more complex molecules.[4]

-

Pharmaceutical Synthesis: It is used in the preparation of various pharmaceutical compounds, including local anesthetics.[4][5] It is also identified as an impurity of Apremilast, a drug used to treat certain types of arthritis.[]

-

Dye and Pigment Industry: The compound's chemical stability and reactivity make it suitable for use in the production of dyes and pigments.[4]

-

Antimicrobial and Anticancer Research: There is emerging research into the biological activities of 3-aminophthalic acid and its derivatives, with some studies indicating potential antimicrobial properties.[4]

Conclusion

This compound is a compound of significant utility, bridging the gap between fundamental chemical principles and practical applications in fields as diverse as forensic science and drug development. Its enhanced stability over its free acid counterpart makes it a preferred choice for many synthetic and analytical procedures. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for any researcher or scientist working with this versatile molecule.

References

- Material Safety Data Sheet - this compound, 98% (Titr.) - Cole-Parmer. (n.d.).

- Chemiluminescence of 3‐aminophthalic acid anion–hydrogen peroxide–cobalt (II). (2020). Luminescence, 35(3), 400-405.

- This compound CAS 6946-22-1 - Home Sunshine Pharma. (n.d.).

- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents. (n.d.).

- Material Safety Data Sheet - 3-Aminophthalic acid - Cole-Parmer. (n.d.).

- 3-Aminophthalic acid | CAS#:5434-20-8 | Chemsrc. (n.d.).

- 3-Aminophthalic acid - Wikipedia. (n.d.).

- Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed. (2020). Luminescence, 35(3), 400-405.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound CAS 6946-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 6946-22-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 3-Aminophthalic Acid Hydrochloride (CAS: 6946-22-1)

Abstract

This compound (CAS No. 6946-22-1) is a pivotal, yet often underestimated, molecule in the landscape of organic synthesis and biomedical research. While widely recognized as the chemiluminescent product of the luminol reaction, its utility extends far beyond forensic science.[1][2] This guide provides an in-depth examination of its core properties, synthesis, and multifaceted applications, particularly its emerging role in drug discovery as a versatile building block and a ligand for targeted protein degradation. We will dissect field-tested protocols, explain the rationale behind experimental choices, and offer insights to empower researchers in leveraging this compound to its full potential.

Core Chemical and Physical Identity

This compound is the hydrochloride salt of 3-amino-1,2-benzenedicarboxylic acid. The addition of hydrochloric acid protonates the amino group, enhancing the compound's stability and handling characteristics compared to its free base form (3-Aminophthalic acid, CAS 5434-20-8).[3] This salt is typically a white to off-white or yellow-beige crystalline solid.[4][5][] Its stability as a hydrochloride salt solves issues seen with the free acid, which can be unstable and prone to degradation during storage.[3]

| Property | Value | Source(s) |

| CAS Number | 6946-22-1 | [4] |

| Molecular Formula | C₈H₈ClNO₄ (often as a dihydrate: C₈H₈ClNO₄·2H₂O) | [1][7] |

| Molecular Weight | 217.61 g/mol (anhydrous) | [5][] |

| Appearance | White to off-white solid / crystalline powder | [4][5][8] |

| Melting Point | ~182-185 °C (may decompose) | [5][] |

| Solubility | Soluble in DMSO, slightly soluble in water and methanol | [1][][8] |

| Storage Temperature | Room temperature, in a cool, dry, well-ventilated area | [4] |

Synthesis and Purification: A Validated Protocol

The most prevalent and scalable synthesis of this compound involves the catalytic reduction of 3-nitrophthalic acid.[1][9] This process is a cornerstone for producing high-purity material suitable for sensitive downstream applications, including pharmaceutical development.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Aminophthalic acid HCl.

Step-by-Step Experimental Protocol

This protocol synthesizes information from established industrial methods.[3][9]

Materials:

-

3-Nitrophthalic acid (100 g)

-

10% Palladium on Carbon (Pd/C) catalyst (3.2 g)

-

Ethanol (600 mL)

-

Acetone

-

Acetonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Hyflo bed or Celite for filtration

Procedure:

-

Reaction Setup: Charge a suitable autoclave with an ethanol solution (600 mL) containing 3-nitrophthalic acid (100 g) and the 10% Pd/C catalyst (3.2 g).[9]

-

Scientist's Insight: The use of an autoclave is critical for safely handling hydrogen gas under pressure. Pd/C is the catalyst of choice due to its high efficiency in reducing aromatic nitro groups without affecting the carboxylic acid functionalities.

-

-

Hydrogenation: Seal the autoclave and apply a hydrogen pressure of approximately 4.0 kg at a controlled temperature of 20-25°C.[9] Allow the reaction to proceed for about 3 hours, or until hydrogen uptake ceases, indicating complete reduction.

-

Scientist's Insight: Maintaining a mild temperature prevents side reactions. The reaction is exothermic, so initial cooling might be necessary. Monitoring pressure drop is a reliable way to track reaction progress.

-

-

Catalyst Removal: Once the reaction is complete, cool the mixture to 20°C and carefully vent the excess hydrogen. Filter the reaction mixture through a Hyflo bed to quantitatively remove the Pd/C catalyst.[9]

-

Trustworthiness Check: Complete removal of the palladium catalyst is crucial, especially for pharmaceutical applications, to avoid metal contamination in the final product.

-

-

Concentration and Solvent Swap: Concentrate the filtrate by distillation under reduced pressure to remove the ethanol. Add acetone to the resulting residue.[9]

-

Salt Formation: Cool the acetone mixture to 10°C in an ice bath. With continuous stirring, slowly add concentrated hydrochloric acid.[9] The hydrochloride salt will begin to precipitate.

-

Scientist's Insight: Slow addition of HCl at a reduced temperature ensures controlled crystallization, leading to higher purity and a more easily filterable solid.

-

-

Isolation and Purification: After HCl addition, remove the solvent under reduced pressure. Add acetonitrile to the residue, cool again to 10°C, and stir to allow for complete precipitation.[9]

-

Final Steps: Filter the precipitated solid. Wash the filter cake with cold acetonitrile to remove any remaining impurities. Dry the final product under vacuum at 45-50°C for approximately 6 hours to yield this compound.[9]

Key Applications in Science and Drug Development

The utility of this compound spans multiple scientific domains, from classic analytical chemistry to cutting-edge drug discovery.

The Emitting Species in Luminol Chemiluminescence

The most famous role of this molecule is as the light-emitting product (the "emitter") in the oxidation of luminol.[1][2][10] This reaction is the basis for the forensic detection of trace amounts of blood, where the iron in hemoglobin acts as the catalyst.[1][11]

The 3-aminophthalate dianion is formed in an electronically excited state. As it relaxes to its ground state, it releases energy in the form of a photon, producing a characteristic blue glow.[11] Studies have shown that the 3-aminophthalic acid anion itself is highly chemiluminescent in the presence of a hydrogen peroxide-cobalt(II) system, exhibiting a lower background signal than luminol itself.[10][12]

Caption: Simplified mechanism of luminol chemiluminescence.

A Versatile Building Block in Synthesis

Beyond luminescence, this compound is a valuable intermediate in organic synthesis.

-

Pharmaceutical Synthesis: It serves as a reactant in the preparation of various chemical intermediates, including local anesthetics.[1][][9] It is also a known precursor in some synthetic routes for Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriatic arthritis.[][13][14]

-

Dye and Pigment Production: Its stable aromatic structure and reactive functional groups make it suitable for use in the production of dyes and pigments.[1]

Frontier Applications in Drug Discovery

More recently, the 3-aminophthalic acid scaffold has been identified as a critical component in novel therapeutic modalities.

-

Targeted Protein Degradation (PROTACs): The related phthalimide structure is a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This has enabled the design of phthalic acid-based Proteolysis-Targeting Chimeras (PROTACs) that can induce the degradation of oncogenic transcription factors, offering significant therapeutic potential in cancer treatment.[1]

-

Antimicrobial Development: Derivatives of 3-aminophthalic acid have been shown to inhibit metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics in bacteria. This line of research opens possibilities for developing new agents to combat antibiotic-resistant infections.[1]

Safety, Handling, and Storage

While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant.[4][15] Adherence to standard laboratory safety protocols is mandatory.

| Safety Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [15] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [15] |

| Incompatibilities | Strong oxidizing agents. | [4][7] |

| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, nitrogen oxides (NOx), carbon dioxide. | [4][7] |

Protocol for Safe Handling

-

Engineering Controls: Always handle this material in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[4][15]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid generating dust.[4] Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidants.[4][15]

Conclusion

This compound is a molecule of significant scientific and commercial value. Its role has evolved from being simply the end-product of a classic chemiluminescent reaction to a key intermediate in the synthesis of pharmaceuticals and a foundational scaffold in the development of advanced therapeutics like PROTACs. A thorough understanding of its synthesis, properties, and handling is essential for any researcher looking to exploit its full potential in chemistry, biology, and medicine.

References

- Material Safety Data Sheet - this compound, 98% (Titr.). (n.d.). Cole-Parmer.

- CAS 6946-22-1 this compound. (n.d.). Pharmacy Research.

- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate. (2015). Google Patents.

- Chemiluminescence of 3‐aminophthalic acid anion–hydrogen peroxide–cobalt (II). (2020). Luminescence, 35(3), 400-405.

- Material Safety Data Sheet - 3-Aminophthalic acid. (n.d.). Cole-Parmer.

- 3-Aminophthalic acid. (n.d.). Wikipedia.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Preparation method for 3-aminophthalic acid and derivative thereof. (n.d.). Google Patents.

- Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II). (2020). PubMed.

- Separation of 3-Aminophthalic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. (2007). Google Patents.

- 3-aminophthalic Acid. (n.d.). Tradeindia.

- Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. (n.d.). Eureka | Patsnap.

- Synthesis of (a) 3-Aminophthalic acid. (n.d.). PrepChem.com.

- Luminol. (n.d.). chemeurope.com.

- Mechanisms and Applications of Chemiluminescence. (2022). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 3. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 6946-22-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Luminol [chemeurope.com]

- 12. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]

- 14. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Aminophthalic Acid Hydrochloride: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Aminophthalic acid hydrochloride, a versatile molecule at the intersection of forensic science, pharmaceutical development, and advanced biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, validated experimental protocols, and critical applications of this compound, moving beyond a simple recitation of facts to explain the causality behind its utility and function.

Introduction: Unveiling a Molecule of Dual Identity

This compound is an aromatic amino dicarboxylic acid that has garnered significant attention for its multifaceted roles.[1] While widely recognized as the chemiluminescent byproduct of luminol oxidation—the cornerstone of forensic blood detection—its utility extends far beyond this singular application.[1][2] As a stable, crystalline solid, the hydrochloride salt enhances the compound's shelf-life and handling characteristics compared to its free base form, 3-aminophthalic acid, which is known to be less stable.[1][3]

Its bifunctional nature, possessing both a nucleophilic amino group and two acidic carboxyl groups on a rigid benzene scaffold, makes it a valuable intermediate in organic synthesis.[1] This structural framework is leveraged in the preparation of local anesthetics, the synthesis of targeted therapeutics like Apremilast, and the development of novel antimicrobial agents.[1][4][5][6] This guide will explore the molecular architecture that dictates these functions, from its synthesis and characterization to its pivotal role in light-emitting reactions and drug design.

Molecular Structure and Physicochemical Properties

The molecular identity of this compound is defined by a benzene ring substituted at positions 1 and 2 with carboxylic acid groups (-COOH) and at position 3 with an amino group (-NH₂). The hydrochloride form signifies that the amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻), a crucial modification that enhances the compound's stability.[1] In many commercial preparations, it exists as a dihydrate, incorporating two water molecules into its crystal lattice, which further aids in crystallinity and handling.[1][3]

Core Structural Features:

-

Aromatic Scaffold: The rigid benzene ring provides a defined spatial arrangement for the functional groups.

-

Dicarboxylic Acid Moiety: The two adjacent carboxyl groups are key to its acidic properties and offer multiple points for chemical modification.

-

Protonated Amino Group: The ammonium chloride salt increases polarity and stability, preventing the free amine from undergoing oxidative degradation.[3]

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6946-22-1 | [4][7][8] |

| Molecular Formula | C₈H₈ClNO₄ (anhydrous) | [9][10] |

| Molecular Weight | 217.61 g/mol (anhydrous) | [10][11] |

| Appearance | White to off-white or yellow crystalline powder | [8][11] |

| Melting Point | ~182-185 °C (with decomposition) | [5][11] |

| Solubility | Soluble in water and polar solvents like DMSO; slightly soluble in methanol. | [1][11] |

| IUPAC Name | 3-aminobenzene-1,2-dicarboxylic acid;hydrochloride | [] |

Synthesis and Purification: A Validated Protocol

The most prevalent and industrially scalable method for synthesizing 3-Aminophthalic acid is the catalytic hydrogenation of 3-nitrophthalic acid.[4][5][13] The subsequent addition of hydrochloric acid yields the stable hydrochloride salt. This reduction is a critical step, as the nitro group (-NO₂) is selectively converted to an amino group (-NH₂) without altering the carboxylic acid functionalities.

The choice of catalyst is paramount for reaction efficiency and purity. Palladium on carbon (Pd/C) is a common and effective choice, offering high activity and selectivity.[4] Alternative methods may use other catalysts like platinum oxide or reducing agents such as hydrazine hydrate in the presence of an iron catalyst.[13][14]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a robust method for the synthesis of this compound from 3-nitrophthalic acid.

Step 1: Reaction Setup and Hydrogenation

-

In a suitable autoclave or high-pressure hydrogenation vessel, dissolve 3-nitrophthalic acid (1 equivalent) in an appropriate solvent such as ethanol or methanol.[4][13]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 3-5% by weight relative to the starting material.[4]

-

Seal the vessel and purge it several times with nitrogen gas to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.

-

Pressurize the vessel with hydrogen gas to a pressure of 3-4 kg/cm ² (approximately 40-60 psi).[4]

-

Stir the reaction mixture vigorously at room temperature (20-25 °C).[4]

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.[4]

Step 2: Catalyst Removal and Isolation

-

Once the reaction is complete, carefully depressurize the vessel and purge again with nitrogen.

-

Filter the reaction mixture through a bed of Celite or a similar filter aid to completely remove the Pd/C catalyst. This step is crucial as residual palladium can contaminate the final product.

-

Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent, yielding crude 3-aminophthalic acid as a residue.[4]

Step 3: Formation of the Hydrochloride Salt

-

Redissolve the crude residue in a minimal amount of a solvent like acetone or acetonitrile.[4]

-

Cool the solution in an ice bath to approximately 10 °C.[4]

-

Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise with continuous stirring. The product will begin to precipitate as the hydrochloride salt.

-

Continue stirring in the cold for an additional 30-60 minutes to ensure complete precipitation.

Step 4: Final Purification and Drying

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold acetonitrile or another suitable solvent to remove any remaining impurities.[4]

-

Dry the final product, this compound, under vacuum at 45-50 °C to a constant weight.[4]

This self-validating protocol ensures high purity by leveraging the insolubility of the hydrochloride salt for effective isolation and purification.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the molecular structure of the synthesized product requires a multi-pronged analytical approach. Spectroscopic methods provide definitive evidence of the functional groups and their arrangement.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum would show complex multiplets for the three aromatic protons. The protons of the ammonium group (-NH₃⁺) would appear as a broad singlet, the chemical shift of which is concentration-dependent. The acidic protons of the two carboxylic acid groups would also be visible as very broad signals. Addition of D₂O would cause the signals from the -NH₃⁺ and -COOH protons to disappear due to hydrogen-deuterium exchange, a key diagnostic feature.[15]

-

¹³C NMR Spectroscopy: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the aromatic ring and the two carboxyl groups. The carbons attached to the electron-withdrawing carboxyl and ammonium groups would be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key absorptions include a broad band from 2500-3300 cm⁻¹ characteristic of the O-H stretching of the hydrogen-bonded carboxylic acids, superimposed with N-H stretching bands of the ammonium salt.[15] A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (3-aminophthalic acid) after the loss of HCl. The fragmentation pattern would likely involve the characteristic loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid groups.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7-8 ppm), -NH₃⁺ (broad singlet), -COOH (very broad singlet). Signals for NH and OH disappear with D₂O addition. |

| ¹³C NMR | ~8 distinct signals: 6 for aromatic carbons (~110-150 ppm) and 2 for carboxyl carbons (>165 ppm). |

| IR (cm⁻¹) | 2500-3300 (Broad, O-H and N-H stretch), ~1700 (Strong, C=O stretch), ~1600 (C=C aromatic stretch). |

| MS (m/z) | Molecular ion corresponding to the free base (C₈H₇NO₄, M=181.15). Fragmentation includes loss of H₂O, CO, and CO₂. |

Key Applications and Mechanisms of Action

The utility of this compound stems directly from its structure, enabling its participation in diverse chemical and biological processes.

A. Chemiluminescence and Forensic Science

The most famous application is its role as the light-emitting species in the luminol reaction.[2][16] In forensic science, a solution of luminol and an oxidant (like hydrogen peroxide) is sprayed at a potential crime scene. If trace amounts of blood are present, the iron within the hemoglobin acts as a catalyst.[2] This catalysis triggers the oxidation of luminol, which rapidly decomposes to form an electronically excited version of the 3-aminophthalate anion. As this excited molecule relaxes to its ground state, it releases energy in the form of a vibrant blue light (λₘₐₓ ≈ 425 nm), revealing the pattern of the bloodstain.[1] The 3-aminophthalate anion itself is highly chemiluminescent in the presence of hydrogen peroxide and a catalyst like cobalt(II).[16][17]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]

- 3. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 4. This compound | 6946-22-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

- 8. Page loading... [wap.guidechem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. fishersci.com [fishersci.com]

- 13. prepchem.com [prepchem.com]

- 14. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Aminophthalic Acid Hydrochloride from 3-Nitrophthalic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-aminophthalic acid hydrochloride from 3-nitrophthalic acid, a critical transformation in the production of various pharmaceutical intermediates and chemical reagents.[][2] This document delves into the prevalent synthetic methodologies, with a primary focus on catalytic hydrogenation and chemical reduction using tin(II) chloride. The underlying reaction mechanisms, detailed experimental protocols, safety considerations, and analytical characterization of the final product are discussed in depth. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-proven guidance to achieve high-yield, high-purity synthesis.

Introduction: Significance of 3-Aminophthalic Acid and its Hydrochloride Salt

3-Aminophthalic acid is a valuable aromatic amino dicarboxylic acid that serves as a key building block in organic synthesis.[3] Its hydrochloride salt is often preferred due to its enhanced stability and improved crystallinity, which facilitates easier handling and storage.[3] Historically, 3-aminophthalic acid gained prominence as the chemiluminescent product of luminol oxidation, a reaction famously applied in forensic science to detect trace amounts of blood.[3]

In the pharmaceutical industry, this compound is a crucial reactant in the synthesis of local anesthetics and serves as an important intermediate in the production of drugs like Apremilast.[][4] Given its utility, the efficient and scalable synthesis of high-purity this compound is of significant interest. This guide focuses on the reduction of the nitro group of 3-nitrophthalic acid, a common and cost-effective starting material.

Reaction Mechanisms: The Chemistry of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry. Several methods can achieve this reduction, each with its own advantages and mechanistic pathways.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro compounds due to its high efficiency and clean reaction profile.[5] The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas.[5][6][7]

The mechanism proceeds through the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, before the final amine is formed. The choice of catalyst and solvent can influence the reaction rate and selectivity. For instance, palladium on carbon is a common choice for its high activity and selectivity.[5]

Chemical Reduction with Tin(II) Chloride (SnCl₂)

Reduction with tin(II) chloride in the presence of a strong acid, typically hydrochloric acid (HCl), is a classic and effective laboratory-scale method for the reduction of aromatic nitro compounds.[5][8] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[9]

The mechanism involves the transfer of electrons from the tin(II) ion, which is oxidized to tin(IV), to the nitro group. The reaction proceeds through a series of protonation and electron transfer steps, with the acidic medium providing the necessary protons.[8][10] The overall stoichiometry for the reduction of a nitro group to an amine using SnCl₂ in HCl requires multiple equivalents of the reducing agent.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound from 3-nitrophthalic acid.

Method 1: Catalytic Hydrogenation

This protocol is based on established procedures for the catalytic reduction of 3-nitrophthalic acid.[2][6]

Materials and Equipment:

-

3-Nitrophthalic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

-

Acetonitrile

-

Autoclave or a suitable hydrogenation apparatus

-

Filtration apparatus (e.g., Buchner funnel with Hyflo bed)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation: In a suitable autoclave, dissolve 100 g of 3-nitrophthalic acid in 600 mL of ethanol.[2]

-

Catalyst Addition: Carefully add 3.2 g of 10% Pd/C catalyst to the solution.[2]

-

Hydrogenation: Seal the autoclave and apply a hydrogen pressure of 4.0 kg/cm ² at a temperature of 20-25 °C.[2]

-

Reaction Monitoring: Stir the reaction mixture for approximately 3 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Catalyst Removal: Upon completion, cool the reaction mixture to 20 °C and carefully vent the hydrogen. Filter the mixture through a Hyflo bed to remove the Pd/C catalyst.[2]

-

Solvent Removal: Concentrate the filtrate by distillation under reduced pressure to remove the ethanol.[2]

-

Salt Formation and Precipitation: Add acetone to the residue. Cool the mixture to 10 °C and slowly add concentrated hydrochloric acid with continuous stirring.[2]

-

Isolation and Drying: Remove the solvent under reduced pressure. Add acetonitrile to the residue and cool the mixture again to 10 °C to precipitate the solid product. Filter the precipitated solid and dry it under vacuum at 45-50 °C for 6 hours to yield this compound.[2]

Method 2: Reduction with Tin(II) Chloride

This protocol provides a robust method for the chemical reduction of 3-nitrophthalic acid.[9]

Materials and Equipment:

-

3-Nitrophthalic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Ethyl Acetate

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-nitrophthalic acid (1.0 equivalent) in ethanol or ethyl acetate.

-

Reagent Addition: Add tin(II) chloride dihydrate (3.0 - 5.0 equivalents) to the solution in one portion.[9] Then, carefully add concentrated hydrochloric acid (4.0 - 5.0 equivalents).[9]

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C.[9] Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filtration: Filter the mixture to remove the insoluble tin salts.

-

Acidification and Crystallization: Transfer the filtrate to a clean flask and acidify with concentrated hydrochloric acid to a pH of approximately 3.5.[11][12] Cool the solution in an ice bath to induce crystallization of the this compound.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: SnCl₂ Reduction |

| Starting Material | 3-Nitrophthalic Acid | 3-Nitrophthalic Acid |

| Key Reagents | H₂, 10% Pd/C | SnCl₂·2H₂O, HCl |

| Solvent | Ethanol | Ethanol or Ethyl Acetate |

| Temperature | 20-25 °C | Room Temperature to 60 °C |

| Pressure | 4.0 kg/cm ² | Atmospheric |

| Typical Yield | >90%[13] | 93-96%[11][12] |

| Purity | >98%[13] | >96%[11][12] |

Characterization of this compound

The synthesized this compound can be characterized by various analytical techniques:

-

Appearance: Off-white to yellow-beige crystalline powder.[]

-

Melting Point: 182-185 °C.[]

-

Solubility: Soluble in DMSO (slightly) and Methanol (very slightly).[]

-

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: To confirm the presence of functional groups such as amine (N-H), carboxylic acid (O-H and C=O), and the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the purity of the compound.

-

-

Chromatographic Methods:

Safety and Handling

It is imperative to adhere to strict safety protocols when performing these syntheses.

-

3-Nitrophthalic Acid: Irritating to the eyes, respiratory system, and skin.[14] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15]

-

Tin(II) Chloride: Corrosive and can cause severe skin burns and eye damage.[16] It is also harmful if swallowed. Handle with care, avoiding dust inhalation, and use appropriate PPE.

-

Hydrochloric Acid: A highly corrosive acid.[17] Handle in a fume hood and wear acid-resistant gloves and eye protection.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus should be properly grounded and operated by trained personnel in a well-ventilated area, away from ignition sources. The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when saturated with hydrogen and solvent. Handle with care, preferably under an inert atmosphere.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.[14][15][16][17]

Visualization of Synthetic Workflow

Chemical Reaction Pathway

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-nitrophthalic acid is a well-established and versatile process. Both catalytic hydrogenation and chemical reduction with tin(II) chloride offer effective routes to the desired product, with the choice of method often depending on the scale of the reaction, available equipment, and the presence of other functional groups. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers and drug development professionals can confidently and efficiently produce high-purity this compound for their synthetic needs.

References

- This compound Dihydr

- YAGI, N., & OKAZAKI, M. (1968). Catalytic Hydrogenation of 3-Nitrophthalic Acid. Journal of Synthetic Organic Chemistry, Japan, 26(8), 715-716. (URL: [Link])

- Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )

- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google P

- Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | P

- CN105884511A - Preparation method for 3-aminophthalic acid and derivative thereof - Google P

- Nitro Reduction - Common Conditions. (URL: [Link])

- Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (URL: [Link])

- CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google P

- Synthesis of (a) 3-Aminophthalic acid - PrepChem.com. (URL: [Link])

- Nitroaromatic Reduction w/Sn - Sciencemadness Discussion Board. (URL: [Link])

- This compound Dihydrate | C8H12ClNO6 | CID 71433094 - PubChem. (URL: [Link])

- Material Safety Data Sheet - West Liberty University. (URL: [Link])

- Material safety d

- Safety d

Sources

- 2. This compound | 6946-22-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]

- 7. prepchem.com [prepchem.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 11. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 13. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 14. westliberty.edu [westliberty.edu]

- 15. fishersci.com [fishersci.com]

- 16. cpachem.com [cpachem.com]

- 17. cpachem.com [cpachem.com]

3-Aminophthalic acid hydrochloride physical and chemical properties

An In-depth Technical Guide to 3-Aminophthalic Acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 6946-22-1), a critical intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical, chemical, and practical aspects of this compound, moving beyond a simple data sheet to offer actionable, field-proven insights.

Introduction: The Strategic Importance of a Versatile Intermediate

This compound is an aromatic amino dicarboxylic acid derivative. While not an end-product itself, its strategic importance lies in its bifunctional nature—possessing both a nucleophilic amino group and two acidic carboxyl groups on a stable benzene ring. This unique arrangement makes it a highly valuable precursor in the synthesis of complex molecules, most notably in the pharmaceutical industry for creating active pharmaceutical ingredients (APIs) like local anesthetics and immunomodulatory drugs.[1][][3] Its hydrochloride form enhances stability compared to its free base, 3-aminophthalic acid, which is prone to degradation, making it more suitable for storage and long-distance transport.[4][5] This guide will elucidate the properties that underpin its utility and provide the technical details necessary for its successful application in a laboratory and industrial setting.

Chemical Identity and Structural Elucidation

Accurate identification is the foundation of any chemical workflow. This compound is distinguished by the following identifiers:

-

CAS Number: 6946-22-1[1]

-

Molecular Formula: C₈H₈ClNO₄[][6]

-

Molecular Weight: 217.61 g/mol [][7]

-

IUPAC Name: 3-aminophthalic acid;hydrochloride[]

-

Synonyms: 3-Amino-1,2-benzenedicarboxylic acid hydrochloride, 3-Aminophthalic acid HCl[][7]

The molecule's structure consists of a phthalic acid backbone with an amine group at the C-3 position. The hydrochloride salt is formed by the protonation of this amino group.

Caption: General workflow for synthesizing 3-Aminophthalic Acid HCl.

Step-by-Step Synthesis Methodology

Causality: This protocol is based on a common industrial synthesis method. [1]The use of a palladium on carbon (Pd/C) catalyst is a standard, efficient choice for nitro group reductions due to its high activity and selectivity. The final acidification step is critical not only for precipitating the product but also for converting it to the more stable hydrochloride salt.

-

Vessel Preparation and Dissolution:

-

Hydrogenation Reaction:

-

Seal the autoclave and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas to approximately 4.0 kg/cm ² (approx. 57 psi). [1] * Maintain the reaction temperature at 20-25 °C with constant stirring. [1]The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes around 3 hours. [1]

-

-

Catalyst Removal:

-

Once the reaction is complete, depressurize the autoclave and purge with nitrogen.

-

Filter the reaction mixture through a bed of a filter aid like Celite (Hyflo) to completely remove the Pd/C catalyst. [1]Trustworthiness Check: Incomplete removal of the palladium catalyst can lead to downstream contamination and is a critical quality control point.

-

-

Concentration and Salt Formation:

-

Transfer the filtrate to a round-bottom flask and concentrate it by distillation under reduced pressure to remove the bulk of the ethanol. [1] * Cool the resulting residue to approximately 10 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid with continuous stirring. [1]This will cause the hydrochloride salt to precipitate out of the solution.

-

-

Product Isolation and Drying:

-

After the addition of HCl, add a solvent like acetonitrile to aid precipitation and filter the solid product. [1] * Wash the filter cake with a small amount of cold acetonitrile to remove any remaining impurities.

-

Dry the final product under vacuum at 45-50 °C for several hours to yield this compound as a solid. [1]

-

Key Applications in Research and Drug Development

The utility of this compound is broad, spanning several key areas of scientific research.

-

Pharmaceutical Intermediates: It is a well-established building block for APIs. Its use as a reactant in the preparation of local anesthetics is frequently cited. [][7]It is also a precursor in the synthesis of the immunomodulatory drug Apremilast. []* Chemiluminescence and Forensics: While the hydrochloride itself is not the active agent, its free base, 3-aminophthalic acid, is the end product of the oxidation of luminol. [5]This reaction produces a characteristic blue glow (chemiluminescence) and is famously used in forensic science to detect trace amounts of blood, where the iron in hemoglobin acts as a catalyst. [5]* Targeted Protein Degradation: In cutting-edge drug development, 3-aminophthalic acid has been identified as a ligand for the cereblon (CRBN) E3 ubiquitin ligase. [5]This discovery enables its use in designing Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade disease-causing proteins. [5]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [8]* Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [9][10]Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7][9]Its hygroscopic nature warrants storage away from moisture.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via a licensed chemical destruction facility. [9]

Conclusion

This compound is a cornerstone intermediate whose value is derived from its specific molecular architecture and the enhanced stability of its hydrochloride form. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective use in research and development. From its role in established pharmaceutical synthesis to its application in the advanced field of targeted protein degradation, this compound continues to be a relevant and powerful tool for the modern scientist.

References

- Home Sunshine Pharma. (n.d.). This compound cas 6946-22-1.

- Lead Pharm. (n.d.). This compound CAS 6946-22-1.

- PubChem. (n.d.). This compound Dihydrate.

- Chemdad. (n.d.). This compound.

- Google Patents. (n.d.). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.

- SpectraBase. (n.d.). 3-aminophthalic acid, hydrochloride - Optional[13C NMR] - Spectrum.

- SpectraBase. (n.d.). 3-aminophthalic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts.

- PubChem. (n.d.). 3-Aminophthalic acid.

- Chemsrc. (n.d.). 3-Aminophthalic acid | CAS#:5434-20-8.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Patsnap. (n.d.). Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.

- PrepChem.com. (n.d.). Synthesis of (a) 3-Aminophthalic acid.

- Tradeindia. (n.d.). 3-aminophthalic Acid.

- Pharmacy Research. (n.d.). CAS 6946-22-1 this compound.

- Google Patents. (n.d.). CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid.

Sources

- 1. This compound | 6946-22-1 [chemicalbook.com]

- 3. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]

- 4. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound CAS 6946-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 3-Aminophthalic acid | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3-Aminophthalic Acid Hydrochloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminophthalic acid hydrochloride (CAS: 6946-22-1). Recognizing the scarcity of quantitative solubility data in publicly available literature, this document focuses on the foundational principles governing its solubility and presents a detailed, field-proven experimental protocol for its determination. This guide is intended to empower researchers, chemists, and drug development professionals to accurately assess the solubility of this compound in various solvent systems, a critical parameter for reaction optimization, formulation development, and analytical method design.

Introduction: Understanding this compound

This compound is a white to off-white crystalline solid, appearing as the hydrochloride salt of 3-amino-1,2-benzenedicarboxylic acid.[1][2] Its molecular structure, featuring a benzene ring substituted with two carboxylic acid groups and a protonated amine, makes it a polar, acidic compound. This structure is fundamental to its utility as a chemical intermediate and its role in various scientific domains.

Notably, it is a key oxidation product of luminol, a compound widely used in forensic science for the detection of trace amounts of blood.[3] It also serves as a reactant in the synthesis of more complex molecules, including local anesthetics.[4] Given its application in chemical synthesis and biological contexts, a thorough understanding of its solubility is paramount for controlling reaction kinetics, purification processes, and potential formulation strategies.

Key Properties:

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The fundamental principle of "like dissolves like" serves as an excellent predictive tool.[5] The molecular structure of this compound provides clear indicators of its expected behavior.

-

Ionic Character: As a hydrochloride salt, the amine group is protonated (-NH₃⁺), introducing a positive charge balanced by a chloride anion (Cl⁻). This salt-like nature significantly enhances its affinity for polar solvents that can stabilize these ions.

-

Hydrogen Bonding: The presence of two carboxylic acid groups (-COOH) and a protonated amine group (-NH₃⁺) makes the molecule an excellent hydrogen bond donor. The carbonyl oxygens also act as hydrogen bond acceptors. This capacity for strong hydrogen bonding is a primary driver of its solubility in protic solvents.

-

Polarity: The combination of the aromatic ring, carboxylic acids, and the ammonium group results in a highly polar molecule.

Based on these structural features, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, which can engage in both ion-dipole interactions and extensive hydrogen bonding.

-

Moderate to High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which can solvate the cation effectively and accept hydrogen bonds.[3]

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the ionic and polar groups of the molecule.

Review of Available Solubility Data

A thorough review of scientific literature and safety data sheets reveals a lack of precise, quantitative solubility data for this compound. The available information is qualitative and sometimes general in nature. This underscores the critical need for researchers to perform experimental determinations for their specific solvent systems and conditions.

| Solvent | Reported Solubility | Source(s) |

| Water | Soluble / Limited solubility | [2][6] |

| DMSO | Slightly Soluble / Soluble (dihydrate form) | [3][4] |

| Methanol | Very Slightly Soluble | [4] |

Table 1: Summary of qualitatively reported solubility for this compound.

The discrepancy in reported water solubility ("soluble" vs. "limited") highlights the ambiguity of qualitative descriptors and reinforces the necessity of the quantitative protocol outlined below.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[7][8] The protocol described here is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the solution is saturated. The undissolved solid is then removed, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[5]

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point could be 10-20 mg of solid per 1 mL of solvent.

-

Record the exact mass of the solid added.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker. A standard temperature for solubility studies is 25 °C (298.15 K).

-

Agitate the slurries at a constant speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Allow the system to equilibrate for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand briefly to allow the bulk of the solid to settle.

-

To completely separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[5] This step is critical to prevent clogging of the filter in the next step.

-

-

Sample Collection and Dilution:

-

Carefully draw the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter into a clean, pre-weighed vial.[5] This removes any remaining microscopic particles.

-

Accurately weigh the collected filtrate.

-

Perform a precise serial dilution of the filtrate with the mobile phase to be used for analysis, bringing the concentration into the quantifiable range of the analytical instrument.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Inject the diluted filtrate sample into the HPLC.

-

Using the peak area from the sample and the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

-

Data Reporting:

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Causality and Self-Validation

-

Why use excess solid? To ensure the final solution is truly saturated and in equilibrium with the solid phase.

-

Why control temperature? Solubility is highly temperature-dependent. Constant temperature is essential for reproducible results.

-

Why centrifuge and filter? Centrifugation removes the majority of the solid, preventing the fine filter from becoming clogged and ensuring that only the dissolved solute is analyzed.[5]

-

Why use a calibration curve? It provides a robust, multi-point validation of the analytical method's linearity and ensures accurate quantification of the unknown sample concentration.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination.

Conclusion

While existing data on the solubility of this compound is limited to qualitative descriptors, its chemical structure provides a strong theoretical basis for predicting its behavior in different solvent classes. For drug development and synthetic chemistry applications requiring precise data, experimental determination is non-negotiable. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology for researchers to generate high-quality, quantitative solubility data. Adherence to this protocol will ensure that subsequent research and development efforts are built upon a solid foundation of accurate physical property characterization.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98% (Titr.).

- Guidechem. (n.d.). This compound 6946-22-1 wiki.

- ChemicalBook. (2023). This compound - Safety Data Sheet.

- BenchChem. (2023). General Experimental Protocol for Determining Solubility.

- Fisher Scientific. (2021). SAFETY DATA SHEET - this compound.

- Sigma-Aldrich. (n.d.). This compound | 6946-22-1.

- Ferreira, O., & Pinho, S. P. (2012). The Experimental Determination of Solubilities. In Solubility of Polysaccharides. IntechOpen.[7]

- Faria, H. G., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Poh, H. L. (2007). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Slideshare. (2016). solubility experimental methods.pptx.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminophthalic acid.

- Angene Chemical. (2021). Safety Data Sheet - this compound.

- BenchChem. (n.d.). This compound Dihydrate | 1852533-96-0.

- EvitaChem. (n.d.). Buy 3-Aminophthalic acid (EVT-291290) | 5434-20-8.

- National Center for Biotechnology Information. (n.d.). 3-Aminophthalic acid. PubChem Compound Database.

- ChemicalBook. (n.d.). This compound | 6946-22-1.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 6946-22-1 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide: 3-Aminophthalic Acid vs. 3-Aminophthalic Acid Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

In the nuanced world of chemical research and pharmaceutical development, the selection between a parent compound and its salt form is a critical decision that can profoundly impact experimental outcomes. This guide provides a detailed technical comparison of 3-Aminophthalic acid and its hydrochloride salt. Moving beyond rudimentary datasheet information, this document delves into the practical implications of their differing physicochemical properties, offering field-proven insights into their strategic application in chemiluminescence, organic synthesis, and drug formulation. We will explore the causality behind experimental choices, present self-validating protocols, and provide visual aids to clarify complex concepts, empowering researchers to make informed decisions that enhance scientific integrity and success.

Foundational Physicochemical & Structural Differences

The primary distinction between 3-Aminophthalic acid and its hydrochloride salt is the protonation of the amino group. The addition of hydrochloric acid to 3-Aminophthalic acid results in the formation of an ammonium chloride salt. This seemingly minor alteration significantly modifies the molecule's properties and, consequently, its behavior in various applications.

Table 1: Comparative Physicochemical Properties

| Property | 3-Aminophthalic Acid | 3-Aminophthalic Acid Hydrochloride |

| Molecular Formula | C₈H₇NO₄ | C₈H₈ClNO₄ |

| Molecular Weight | 181.15 g/mol | 217.61 g/mol |

| Appearance | Pale-yellow to yellow powder | Off-white to yellow-beige crystalline powder |

| Melting Point | 180-185 °C (decomposes) | 182-185 °C |

| Solubility | Moderately soluble in polar solvents like water and alcohols; solubility increases in alkaline solutions. | Limited solubility in water, more soluble in DMSO and slightly in methanol. |

| Stability | Can be unstable and prone to deterioration, especially during storage. | The hydrochloride salt form enhances stability, making it more suitable for storage and transportation. |

The enhanced stability of the hydrochloride salt is a crucial advantage, particularly for long-term storage and ensuring the reproducibility of experiments over time.

Strategic Application & Methodologies

The choice between the free acid and its hydrochloride salt is fundamentally driven by the specific requirements of the application.

The Heart of Chemiluminescence: An Analytical Standard

3-Aminophthalic acid is famously known as the light-emitting product in the oxidation of luminol, a reaction widely used in forensic science to detect trace amounts of blood. The iron in hemoglobin acts as a catalyst in this chemiluminescent reaction. In this context, 3-Aminophthalic acid serves as the analytical standard for calibrating and validating these sensitive assays. The use of the pure, free acid form is paramount for accurate quantification, as the hydrochloride salt would introduce a different molecular weight and potential ionic interference.

Experimental Protocol: Preparation of a 3-Aminophthalic Acid Calibration Standard

-

Stock Solution Preparation (1 mM):

-

Accurately weigh 18.12 mg of 3-Aminophthalic acid.

-